![molecular formula C18H13N5O3S2 B2861100 N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021061-59-5](/img/structure/B2861100.png)
N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They have been found to possess anti-inflammatory, analgesic, and anti-microbial properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . For example, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be involved in reduction, acetylation, and nucleophilic substitution (SN2) reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by various methods. For instance, the yield, melting point, and Rf-value can be determined . The IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
- The presence of O-alkyl moieties at specific positions in the phenyl group affects the antimicrobial activity of benzo[d]thiazole compounds .
Anti-Tubercular Activity
Anticonvulsant Properties
Antimicrobial Activity
COX-1 Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response as they catalyze the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Safety and Hazards
While specific safety and hazard information for “N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Chronic use of some benzothiazole derivatives may cause GI irritation, bleeding, and ulceration .
properties
IUPAC Name |
N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S2/c24-15(21-18-19-11-4-1-2-6-13(11)28-18)10-27-16-8-7-14(22-23-16)20-17(25)12-5-3-9-26-12/h1-9H,10H2,(H,19,21,24)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEONDMLRXYVIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.